Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate
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Overview
Description
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is a compound with the molecular formula C19H30O10 and a molecular weight of 418.44 . It is primarily used in proteomics research and has significant applications in the biomedical industry. This compound is known for its role in drug development and research, particularly in the investigation of inflammation and therapeutic assessment for conditions such as arthritis and rheumatism.
Mechanism of Action
Target of Action
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is primarily targeted towards inflammation and is used in the therapeutic assessment for ailments such as arthritis and rheumatism . It is also a by-product intermediate during the synthesis of rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide, a labelled Nicotine metabolite .
Mode of Action
It is known to interact with its targets to mediate inflammation impact
Biochemical Pathways
The compound is involved in the biochemical pathways related to inflammation and nicotine metabolism . The downstream effects of these pathways could potentially include the alleviation of inflammation symptoms and the metabolism of nicotine, respectively.
Pharmacokinetics
It is known to be soluble in dichloromethane, ethyl acetate, and methanol This solubility could potentially impact its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in inflammation and nicotine metabolism . .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action could be affected by the solvent environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate typically involves the esterification of D-glucuronic acid with isobutyric anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the tri-O-isobutyryl derivative. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The isobutyryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions such as arthritis and rheumatism.
Industry: Utilized in the development of new drugs and as a standard in analytical techniques.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-Tri-O-acetyl-D-glucopyranuronate: Similar in structure but with acetyl groups instead of isobutyryl groups.
Methyl 2,3,4-Tri-O-propionyl-D-glucopyranuronate: Contains propionyl groups instead of isobutyryl groups.
Methyl 2,3,4-Tri-O-butyryl-D-glucopyranuronate: Features butyryl groups instead of isobutyryl groups.
Uniqueness
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is unique due to its specific isobutyryl groups, which confer distinct chemical properties and reactivity compared to its analogs. These properties make it particularly useful in certain synthetic and research applications where other derivatives may not be as effective.
Properties
IUPAC Name |
methyl (2S,3S,4S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O10/c1-8(2)15(20)26-11-12(27-16(21)9(3)4)14(28-17(22)10(5)6)19(24)29-13(11)18(23)25-7/h8-14,19,24H,1-7H3/t11-,12-,13-,14+,19?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBWOCDKQXZRRC-PQZNDWDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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